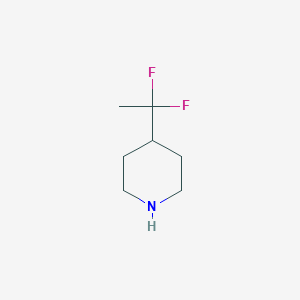

4-(1,1-Difluoroethyl)piperidine

Description

4-(1,1-Difluoroethyl)piperidine is a fluorinated piperidine derivative characterized by a difluoroethyl substituent at the 4-position of the piperidine ring. Fluorine atoms enhance lipophilicity, metabolic stability, and binding affinity in medicinal chemistry applications, making this compound a candidate for further exploration in drug discovery and material science .

Properties

IUPAC Name |

4-(1,1-difluoroethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N/c1-7(8,9)6-2-4-10-5-3-6/h6,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFOEIFAXSRNDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCNCC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(1,1-Difluoroethyl)piperidine is a fluorinated piperidine derivative that has garnered attention for its significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 185.642 g/mol. The compound features a piperidine ring substituted with a difluoroethyl group at the fourth position, enhancing its chemical reactivity and biological interactions. The hydrochloride form of this compound increases its solubility in aqueous solutions, making it suitable for various pharmaceutical applications.

The unique structure of this compound suggests potential interactions with multiple biological targets. Its activity can be attributed to the following mechanisms:

- Anticancer Activity : Research indicates that piperidine derivatives exhibit anticancer properties against various cancer types, including breast, prostate, and lung cancers. These compounds may act by inhibiting cell proliferation or inducing apoptosis in cancer cells.

- Antimicrobial Properties : Piperidine derivatives have shown significant antimicrobial activity. The presence of the difluoroethyl group may enhance the compound's ability to disrupt microbial membranes or inhibit essential bacterial enzymes.

- Anti-inflammatory Effects : As a potential phosphodiesterase (PDE) inhibitor, this compound may modulate inflammatory responses by increasing cyclic AMP levels, which can inhibit pro-inflammatory cytokines like TNF-α .

Biological Activity Data

A comprehensive analysis of the biological activity of this compound reveals its potential in various therapeutic areas:

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

- Anticancer Studies : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines when tested alone or in combination with other chemotherapeutic agents.

- Antimicrobial Efficacy : In vitro studies reported that derivatives of piperidine showed potent activity against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating a broad-spectrum antimicrobial potential.

- Inflammation Modulation : Research focusing on PDE4 inhibitors revealed that compounds similar to this compound effectively reduced inflammatory markers in animal models of chronic obstructive pulmonary disease (COPD) .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features, molecular weights, and applications of 4-(1,1-Difluoroethyl)piperidine with its analogs:

Key Observations:

- Substituent Impact : The difluoroethyl group in the target compound introduces steric bulk and electron-withdrawing effects, distinct from the difluorobenzoyl (electron-deficient aromatic) or methoxyethyl (polar) groups in analogs.

- Molecular Weight: Lower molecular weight (~163.17) compared to derivatives like 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone (267.27) suggests better bioavailability and blood-brain barrier penetration .

- Biological Relevance: Fluorophenoxymethyl-phenyl derivatives () exhibit serotonin/norepinephrine reuptake inhibition, implying that the target compound’s difluoroethyl group may similarly modulate neurotransmitter systems but with altered selectivity .

Physicochemical Properties

- Lipophilicity : The difluoroethyl group increases lipophilicity (logP ~1.5–2.0 estimated), comparable to 1-Benzyl-4,4-difluoropiperidine but lower than aromatic substituents like difluorobenzoyl (logP ~3.0) .

- Solubility: Polar substituents (e.g., methoxy in ) enhance aqueous solubility, whereas the target compound’s nonpolar difluoroethyl group may limit solubility, necessitating formulation adjustments .

- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, as seen in Risperidone impurities (), suggesting the target compound may exhibit prolonged half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.